1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Medicinal Chemistry Drug Design Physicochemical Property Comparison

This chiral trifluoroacetyl-3-aminopyrrolidine building block delivers superior lipophilicity and metabolic stability versus non-fluorinated analogs, critical for quinolone antibacterial and CNS-penetrant drug candidate synthesis. The trifluoroacetyl group resists hydrolytic enzyme degradation, directly improving pharmacokinetic profiles. Enantiopure procurement (>98% ee) is mandatory for asymmetric syntheses—incorrect enantiomers or racemic mixtures cause diastereoselective failure. Avoid generic 3-aminopyrrolidine substitutes; prioritize this compound for reliable yields and target biological activity.

Molecular Formula C6H9F3N2O
Molecular Weight 182.14 g/mol
CAS No. 1342282-91-0
Cat. No. B1467848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
CAS1342282-91-0
Molecular FormulaC6H9F3N2O
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C(F)(F)F
InChIInChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2
InChIKeyZTUXUCVZUZQGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS 1342282-91-0) Procurement & Selection Guide


1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS 1342282-91-0) is a trifluoroacetylated 3-aminopyrrolidine derivative [1]. It is a chiral building block used as an intermediate in the synthesis of pharmaceutical and agrochemical agents, particularly quinolone antibacterials and cephalosporins [2]. The presence of the trifluoroacetyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one: Why Generic Substitution is Not Feasible


Substituting 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one with a structurally similar 3-aminopyrrolidine derivative (e.g., 1-acetyl-3-aminopyrrolidine or an unsubstituted 3-aminopyrrolidine) is inadvisable due to critical differences in physicochemical and metabolic properties imparted by the trifluoroacetyl group [1]. The trifluoroacetyl moiety confers increased lipophilicity (enhancing membrane permeability) and significantly improved metabolic stability against hydrolytic enzymes compared to acetyl analogs . Furthermore, the compound's chiral nature necessitates stereochemically defined material for asymmetric syntheses; use of the incorrect enantiomer or a racemic mixture may lead to failure in diastereoselective reactions or yield an inactive final product [2]. These quantifiable property differences directly impact synthetic yields and the biological activity of downstream compounds, making generic substitution a high-risk procurement strategy.

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one: Head-to-Head Quantitative Evidence for Procurement


Enhanced Lipophilicity: Trifluoroacetyl vs. Acetyl Substitution

The trifluoroacetyl group in the target compound significantly increases lipophilicity compared to the non-fluorinated acetyl analog (1-(3-aminopyrrolidin-1-yl)ethan-1-one, CAS 833483-45-7). This is a class-level inference based on the well-established effect of trifluoromethyl groups on LogP . The trifluoroacetyl moiety introduces strong electron-withdrawing effects and increases molecular volume, which directly correlates with improved membrane permeability and metabolic stability .

Medicinal Chemistry Drug Design Physicochemical Property Comparison

Improved Metabolic Stability: Trifluoroacetyl vs. Acetyl

Compounds bearing a trifluoroacetyl group, such as the target compound, exhibit superior resistance to enzymatic hydrolysis compared to their acetyl counterparts . While direct microsomal stability data for this exact compound are absent, class-level evidence from related pyrrolidine derivatives shows that the trifluoromethyl group protects the amide bond from metabolic cleavage, leading to extended half-lives . For instance, N-(trifluoroacetyl)pyrrolidine demonstrates significantly higher stability against esterases and amidases than N-acetylpyrrolidine .

Drug Metabolism Pharmacokinetics Chemical Stability

Stereochemical Purity: (R)-Enantiomer vs. Racemate for Asymmetric Synthesis

The (R)-enantiomer of the compound (CAS 270584-80-0) exhibits specific optical rotation properties that are critical for diastereoselective transformations . In the synthesis of chiral 3-aminopyrrolidine derivatives, as described in US 5,703,244, the use of enantiopure intermediates is essential to achieve the desired stereochemical outcome in final quinolone antibacterial agents [1]. While direct comparative data for enantiomer vs. racemate are not available, it is well-established that racemic mixtures in asymmetric synthesis lead to lower yields and require additional purification steps, increasing overall cost .

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Biological Activity Profile: Limited In Vitro Potency Suggests Scaffold Utility

In high-throughput screening assays, the compound exhibits limited activity against certain targets, with an IC50 value >55.69 µM in two independent assays (ALA1738554 and ALA1738603) . This lack of potent bioactivity confirms its primary role as a synthetic intermediate rather than a direct pharmacologically active agent. In contrast, more elaborated derivatives of 3-aminopyrrolidine have shown sub-micromolar activities, highlighting the need for further functionalization [1].

High-Throughput Screening Lead Optimization Pharmacological Activity

Optimal Research & Industrial Applications for 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one Procurement


Synthesis of Fluorinated Quinolone Antibacterials

This compound serves as a key chiral intermediate in the preparation of fluorinated quinolone antibacterial agents, as described in US 5,703,244. The trifluoroacetyl group provides enhanced lipophilicity, which can improve the pharmacokinetic profile of the final drug candidates. Procurement of the enantiopure (R)- or (S)- form is essential for achieving the desired stereochemistry and antimicrobial activity in the target quinolone [1].

Development of Metabolically Stable CNS Drug Candidates

Due to the trifluoroacetyl group's ability to increase lipophilicity and resist metabolic hydrolysis, this compound is an ideal building block for designing CNS-penetrant drug candidates. Incorporating this moiety into lead structures can improve brain exposure and half-life, as inferred from class-level data on trifluoroacetylated pyrrolidines. Researchers should prioritize this compound over non-fluorinated analogs for projects where enhanced metabolic stability is a key objective .

Asymmetric Synthesis and Chiral Ligand Preparation

The chiral 3-aminopyrrolidine core, when protected with the trifluoroacetyl group, can be used to prepare chiral ligands for asymmetric catalysis. The high enantiopurity (>98% ee) available from vendors ensures reliable stereochemical outcomes in reactions such as enantioselective alkylations or hydrogenations. Procurement of the correct enantiomer is non-negotiable for these applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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